molecular formula C14H13BrN2O2S B10811077 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone CAS No. 16781-68-3

5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone

Cat. No.: B10811077
CAS No.: 16781-68-3
M. Wt: 353.24 g/mol
InChI Key: PIWWUCVAJOIFNR-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone ring, a bromophenyl group, and a morpholinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone typically involves the condensation of 4-bromobenzaldehyde with 2-(4-morpholinyl)-4-thiazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated crystallization systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolone ring, in particular, provides a versatile scaffold for further modifications and applications .

Properties

CAS No.

16781-68-3

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

5-[(4-bromophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C14H13BrN2O2S/c15-11-3-1-10(2-4-11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2

InChI Key

PIWWUCVAJOIFNR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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